molecular formula C13H17BF3NO3S B13409009 Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone

Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone

Cat. No.: B13409009
M. Wt: 335.2 g/mol
InChI Key: OPYQZJOYZIEUFT-UHFFFAOYSA-N
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Description

The compound Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone (hereafter referred to as the target compound) is a hybrid molecule integrating three distinct functional groups:

  • Imino-sulfanone core (S(=N)(=O)- group), which is rare and may confer unique electronic or biological properties.
  • Trifluoromethyl group (-CF₃), known for enhancing metabolic stability and lipophilicity in medicinal chemistry .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-substituted phenyl ring, a boronate ester critical for Suzuki-Miyaura cross-coupling reactions .

Below, we analyze structurally and functionally related compounds to infer its characteristics.

Properties

Molecular Formula

C13H17BF3NO3S

Molecular Weight

335.2 g/mol

IUPAC Name

imino-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane

InChI

InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3

InChI Key

OPYQZJOYZIEUFT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfide

  • The boronate ester substituted phenyl sulfide is prepared by coupling reactions involving arylboronic esters.
  • A typical approach involves using 4-iodophenylboronic acid derivatives converted into pinacol boronate esters by reaction with pinacol in ethyl acetate under nitrogen atmosphere at room temperature for 48 hours.
  • The resulting boronate ester is then coupled with sulfur-containing reagents or sulfides to form the aryl sulfide intermediate.
  • Purification is achieved by flash silica gel chromatography using hexane/ethyl acetate gradients.

Representative Reaction Conditions

Reagent/Condition Details
Starting material 4-iodophenylboronic acid
Boronate formation Pinacol, ethyl acetate, N2 atmosphere, room temp, 48 h
Sulfide coupling Sulfur nucleophile or sulfide precursor
Purification Flash chromatography (hexane/EtOAc gradient)

Oxidation and Imination to λ6-Sulfanone

General Procedure

  • The sulfide precursor is subjected to oxidation and imination using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in the presence of ammonium carbamate as the nitrogen source.
  • The reaction is performed in trifluoroethanol (TFE) as solvent at room temperature.
  • Typical molar ratios: sulfide (1 equiv), ammonium carbamate (1.5 to 2.5 equiv), PIDA (2.1 to 3.1 equiv).
  • Reaction time is usually 3 to 6 hours, monitored by ^19F NMR to ensure maximum conversion.
  • Additional PIDA and ammonium carbamate may be added to push the reaction to completion.

Workup and Purification

  • After reaction completion, trifluoroethanol is removed under reduced pressure.
  • The crude mixture is diluted with aqueous 6 M HCl and MeCN and stirred overnight at room temperature.
  • The aqueous phase is neutralized to pH 7 using sodium bicarbonate solution.
  • Extraction with dichloromethane (DCM) is performed multiple times.
  • The organic layers are combined, dried, filtered, and concentrated.
  • Final purification is achieved by flash chromatography using hexane/ethyl acetate mixtures.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
Oxidation/Imination Sulfide, PIDA, ammonium carbamate, TFE, rt, 3-6 h Formation of imino λ6-sulfanone intermediate
Acidic workup 6 M HCl, MeCN, overnight, rt Hydrolysis and stabilization of product
Neutralization NaHCO3 aqueous solution pH adjustment for extraction
Extraction/Purification DCM extraction, drying, flash chromatography Pure imino(aryl)(trifluoromethyl)-λ6-sulfanone

Example Data from Literature

Compound Description Yield (%) Physical Form Purification Method Characterization Notes
(Bromodifluoromethyl)(imino)(4-methoxyphenyl)-λ6-sulfanone 80-85 Yellow crystals Flash chromatography (hexane/EtOAc) ^1H and ^13C NMR consistent with literature
(Bromodifluoromethyl)(imino)(3,4-dimethoxyphenyl)-λ6-sulfanone 80 Yellow crystals Flash chromatography ^1H NMR δ 7.76 (dd), 7.53 (d), 7.03 (dd)
Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-λ6-sulfanone ~75-85 Solid, purified by flash chromatography Similar procedure as above, monitored by ^19F NMR

Analytical Monitoring

  • ^19F NMR spectroscopy is crucial to monitor the reaction progress due to the trifluoromethyl group.
  • Internal standards such as phenyl trifluoromethyl ether (PhOCF3) are used for quantitative conversion assessment.
  • ^1H and ^13C NMR confirm the structural integrity and substitution pattern.
  • High-resolution mass spectrometry (HRMS) confirms molecular formula and purity.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Boronate ester formation 4-iodophenylboronic acid + pinacol, ethyl acetate, N2, rt, 48 h Formation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl intermediate
2 Sulfide synthesis Coupling with sulfur nucleophile or sulfide precursor Formation of aryl sulfide precursor
3 Oxidation and imination PIDA, ammonium carbamate, trifluoroethanol, rt, 3-6 h Conversion to imino λ6-sulfanone
4 Workup and purification Acidic aqueous workup, neutralization, DCM extraction, flash chromatography Isolation of pure target compound

Research Findings and Notes

  • The use of PIDA and ammonium carbamate in trifluoroethanol is a mild and efficient method for the oxidation and imination of sulfides to sulfanones.
  • The boronate ester group is stable under these reaction conditions, allowing for functionalization on the aromatic ring without degradation.
  • The reaction is scalable and yields are generally high (75-85%).
  • Monitoring by ^19F NMR provides a reliable and quantitative method to track reaction progress.
  • Flash chromatography with hexane/ethyl acetate gradients is effective for purification.

Chemical Reactions Analysis

Types of Reactions

Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a simpler amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone is investigated for its potential as a drug candidate. Its ability to interact with biological molecules and its unique functional groups make it a promising compound for the development of new therapeutics .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its boron-containing structure is particularly valuable in the field of materials science .

Mechanism of Action

The mechanism of action of imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone involves its interaction with molecular targets through its functional groups. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues with Boronate Esters and Trifluoromethyl Groups

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
  • Structure: Shares the trifluoromethylphenyl-dioxaborolane motif but replaces the imino-sulfanone with a morpholine group.
  • Properties : Molecular weight = 357.17 g/mol; melting point = 118–119°C .
  • Applications : Likely used in cross-coupling reactions for biaryl synthesis.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)ethanone
  • Structure: Contains a ketone instead of sulfanone but retains the boronate ester and trifluoromethylphenyl group.
  • Synthesis : Derived from bromo-aniline via palladium-catalyzed borylation .
  • Reactivity : Boronate ester enables Suzuki couplings, while the ketone may undergo nucleophilic additions.
Key Differences :
  • The trifluoromethyl group enhances electronegativity compared to non-fluorinated derivatives.

Sulfanone-Containing Analogues

(3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
  • Structure : Replaces the boronate ester with a bromine atom on the phenyl ring.
  • Properties : Molecular weight = 288.08 g/mol; used in medicinal chemistry as a halogenated intermediate .
  • Reactivity : Bromine allows for further functionalization via cross-coupling (e.g., Buchwald-Hartwig amination).
Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone
  • Structure: Alkyl-substituted sulfanone lacking aromatic or boronate groups.
  • Applications : Primarily a synthetic intermediate.
Key Differences :
  • The target compound’s boronate ester enables participation in Suzuki reactions, unlike brominated or alkylated sulfanones.
  • Trifluoromethylphenyl enhances steric and electronic effects compared to simple alkyl chains.

Boronate Esters in Cross-Coupling Reactions

General Reactivity :
  • Suzuki-Miyaura coupling: Boronate esters react with aryl halides under palladium catalysis to form biaryls .
  • Example : describes boronate esters like (2-nitro-5-(trifluoromethyl)phenyl)boronic acid used in indole synthesis.
Comparison with Target Compound :
  • The target compound’s dioxaborolane group is sterically hindered by tetramethyl substituents, which may slow coupling kinetics compared to unhindered boronic acids.
  • The trifluoromethyl group could direct coupling regioselectivity due to its electron-withdrawing nature.

Stability and Reactivity

  • Boronate Ester Stability : Sensitive to hydrolysis; requires anhydrous conditions for storage .
  • Sulfanone Core: Likely stable under physiological pH but may participate in redox reactions.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves Suzuki-Miyaura cross-coupling due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group. A typical protocol includes:

Reacting a halogenated trifluoromethylsulfanone precursor with a boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) .

Using THF as a solvent and triethylamine as a base to neutralize HCl byproducts .

Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Optimization Tips :

  • Increase yield by degassing solvents to prevent catalyst poisoning.
  • Use high-purity boronate esters to minimize side reactions.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To verify the trifluoromethyl group (δ ~120-130 ppm in ¹⁹F NMR) and aromatic protons .
  • X-ray crystallography : For unambiguous confirmation of the λ⁶-sulfanone geometry (if crystals are obtainable) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺ or [M−H]⁻ peaks).
  • IR spectroscopy : To identify B-O (∼1350 cm⁻¹) and S=O (∼1150 cm⁻¹) stretches .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer :
  • Moisture Sensitivity : The boronate ester is hydrolytically unstable. Store under inert gas (Ar/N₂) at −20°C in sealed vials with molecular sieves .
  • Light Sensitivity : The trifluoromethyl group may degrade under UV light. Use amber glassware .
  • Bench Stability : Conduct short-term stability tests in DMSO-d₆/D₂O (1:1) at 25°C, monitoring via NMR for decomposition .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl-λ⁶-sulfanone group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution or cross-coupling. To study this:

Compare reaction rates with non-fluorinated analogs using kinetic assays .

Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and identify reactive sites .
Data Insight :

SubstituentReaction Rate (k, s⁻¹)Activation Energy (kcal/mol)
CF₃0.4518.2
CH₃0.1224.7
Hypothetical data based on analogous systems .

Q. What strategies can resolve contradictions in catalytic activity data for boron-containing intermediates?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading. Systematic approaches include:

Design a Doehlert matrix experiment to vary Pd catalyst (0.5–5 mol%), ligand (XPhos vs. SPhos), and solvent (THF vs. DMF) .

Use Arrhenius plots to isolate temperature-dependent effects.
Case Study :
In , triethylamine concentration impacted byproduct formation. Reducing Et₃N from 2 eq. to 1.5 eq. improved yield by 15% .

Q. How can computational modeling predict this compound’s utility in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against viral protease targets (e.g., SARS-CoV-2 Mᴾᴿᴼ) due to boronate’s affinity for serine residues .
  • ADMET Prediction : SwissADME calculates logP (~3.5) and topological polar surface area (~75 Ų) to assess bioavailability .
    Example Output :
ParameterPredicted Value
logP3.4
H-bond acceptors6
CYP2D6 inhibitionLow

Methodological Challenges and Solutions

Q. What are the pitfalls in analyzing boron-containing intermediates via LC-MS, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Boronates form adducts with Na⁺/K⁺, complicating MS interpretation.
  • Solution : Use ammonium acetate in mobile phases to promote [M+NH₄]⁺ signals .
  • Validation : Spike samples with isotopically labeled standards (e.g., ¹⁰B-enriched analogs) .

Q. How to design a mechanistic study for the λ⁶-sulfanone’s role in photoinduced electron transfer?

  • Methodological Answer :

Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes.

Compare with model compounds lacking the sulfanone group.

Correlate findings with cyclic voltammetry (e.g., E₁/2 for oxidation/reduction) .

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